1-Phenyl-2,3-dihydro-1H-quinolin-4-one
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Overview
Description
1-Phenyl-2,3-dihydro-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2,3-dihydro-1H-quinolin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired compound . Another method involves the use of FeCl3 as a catalyst in toluene at elevated temperatures .
Industrial Production Methods: On an industrial scale, the compound can be produced through hydrogenation reactions. Quinoline-4-one is hydrogenated in the presence of catalysts such as palladium or platinum to yield this compound . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2,3-dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-Phenyl-2,3-dihydro-1H-quinolin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one involves its interaction with various molecular targets and pathways. For instance, as an antileishmanial agent, it inhibits the growth of Leishmania parasites by interfering with their metabolic pathways . The compound’s structure allows it to bind to specific enzymes and receptors, disrupting their normal function and leading to the desired biological effects.
Comparison with Similar Compounds
1-Phenyl-2,3-dihydro-1H-quinolin-4-one can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug research and development.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This derivative has shown potential as an antileishmanial agent.
Quinolinyl-pyrazoles: These compounds are synthesized through similar methods and have pharmacological applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-phenyl-2,3-dihydroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUVJCMIFADARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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